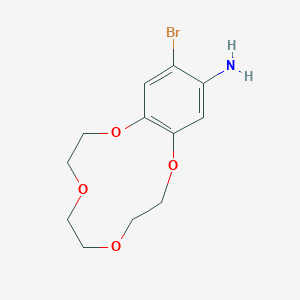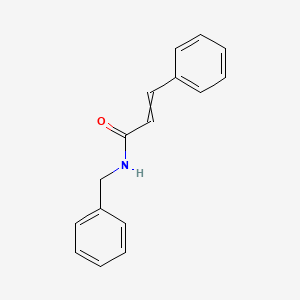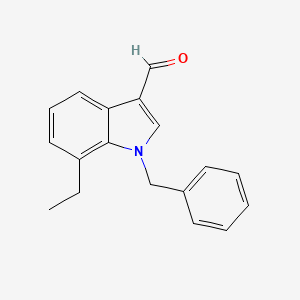
1-Benzyl-7-ethylindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-7-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them crucial in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-7-ethylindole-3-carbaldehyde typically involves the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product .
化学反应分析
Types of Reactions: 1-Benzyl-7-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted indole derivatives.
科学研究应用
1-Benzyl-7-ethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
作用机制
The mechanism of action of 1-Benzyl-7-ethylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
相似化合物的比较
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-Ethyl-1H-indole-3-carbaldehyde
- 1-Benzyl-7-methyl-1H-indole-3-carbaldehyde
Comparison: 1-Benzyl-7-ethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .
属性
分子式 |
C18H17NO |
|---|---|
分子量 |
263.3 g/mol |
IUPAC 名称 |
1-benzyl-7-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO/c1-2-15-9-6-10-17-16(13-20)12-19(18(15)17)11-14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3 |
InChI 键 |
IHHYAZNNSRQODB-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C=O |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


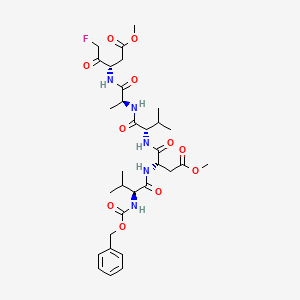
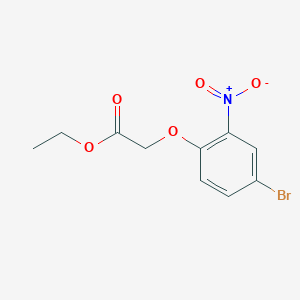
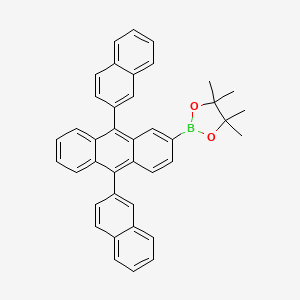

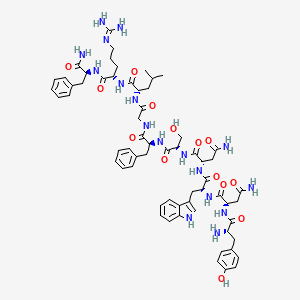
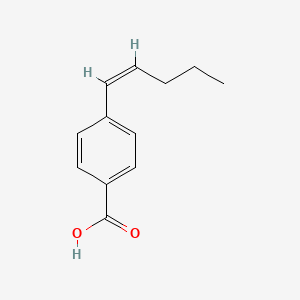
![3,6-Diazabicyclo[3.2.0]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, (1R,5S)-](/img/structure/B1632633.png)
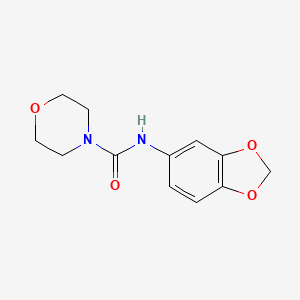
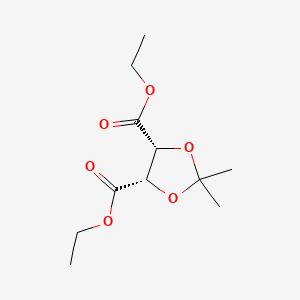
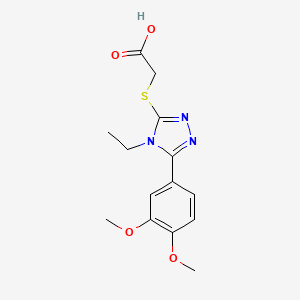
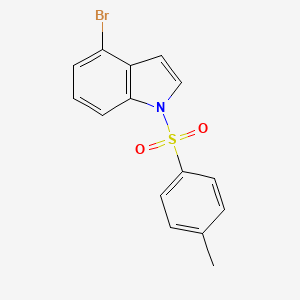
![(8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B1632654.png)
